molecular formula C18H27N3O3 B14874806 4-hydroxy-2-oxo-N-(3-(piperidin-1-yl)propyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

4-hydroxy-2-oxo-N-(3-(piperidin-1-yl)propyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B14874806
M. Wt: 333.4 g/mol
InChI Key: GUGGQFVDVSKUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-2-oxo-N-(3-(piperidin-1-yl)propyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a molecular formula of C17H21N3O3. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-N-(3-(piperidin-1-yl)propyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Hydrogenation: The quinoline core undergoes hydrogenation to form the hexahydroquinoline derivative.

    Functional Group Introduction:

    Hydroxylation and Oxidation: The hydroxyl and oxo groups are introduced through selective hydroxylation and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-oxo-N-(3-(piperidin-1-yl)propyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidinyl or quinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or catalysts.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

4-hydroxy-2-oxo-N-(3-(piperidin-1-yl)propyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-N-(3-(piperidin-1-yl)propyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-2-oxo-N-(2-(piperidin-1-yl)ethyl)-1,2-dihydroquinoline-3-carboxamide
  • 4-hydroxy-2-oxo-N-(2-(piperidin-1-yl)ethyl)-1,2-dihydro-3-quinolinecarboxamide

Uniqueness

4-hydroxy-2-oxo-N-(3-(piperidin-1-yl)propyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific structural features, such as the hexahydroquinoline core and the piperidin-1-yl propyl group

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-(3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H27N3O3/c22-16-13-7-2-3-8-14(13)20-18(24)15(16)17(23)19-9-6-12-21-10-4-1-5-11-21/h1-12H2,(H,19,23)(H2,20,22,24)

InChI Key

GUGGQFVDVSKUBP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCNC(=O)C2=C(C3=C(CCCC3)NC2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.